Immepipdihydrogenbromid

Übersicht

Beschreibung

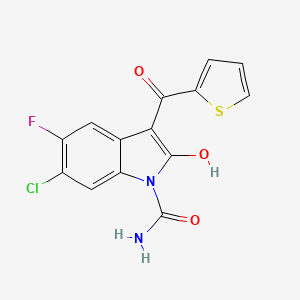

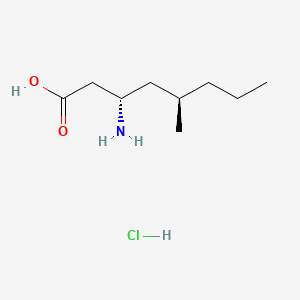

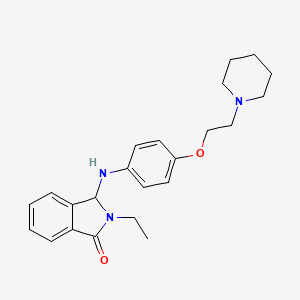

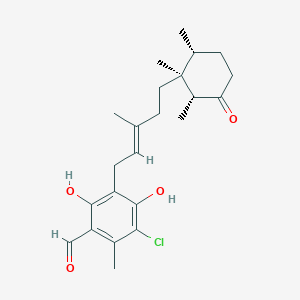

Immepip dihydrobromide is a chemical compound known for its role as a selective agonist for histamine H3 and H4 receptors. It is chemically described as 4-(1H-Imidazol-4-ylmethyl)piperidine dihydrobromide. This compound is used extensively in scientific research due to its ability to modulate histamine receptors without affecting other receptor types .

Wissenschaftliche Forschungsanwendungen

Immepipdihydrogenbromid wird in der wissenschaftlichen Forschung häufig eingesetzt, insbesondere in den Bereichen Chemie, Biologie und Medizin. Zu den Anwendungen gehören:

Neurowissenschaftliche Forschung: Wird zur Untersuchung der Rolle von Histamin-H3- und H4-Rezeptoren im zentralen Nervensystem eingesetzt.

Pharmakologie: Hilft beim Verständnis der Pharmakodynamik und Pharmakokinetik von Histaminrezeptoragonisten.

Arzneimittelentwicklung: Dient als Referenzverbindung für die Entwicklung neuer Medikamente, die auf Histaminrezeptoren abzielen .

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv an Histamin-H3- und H4-Rezeptoren bindet. Diese Bindung moduliert die Freisetzung von Histamin und anderen Neurotransmittern im Gehirn und beeinflusst so verschiedene physiologische Prozesse. Die Verbindung ist equipotent zu ®-α-Methylhistamin und ist sowohl in vitro als auch in vivo wirksam .

Ähnliche Verbindungen:

- Imetitdihydrogenbromid

- Imidafenacinhydrochlorid

- BAZ2-ICR

Vergleich: this compound ist einzigartig in seiner hohen Selektivität für Histamin-H3- und H4-Rezeptoren, was es zu einem wertvollen Instrument in der Forschung macht. Im Gegensatz zu einigen ähnlichen Verbindungen zeigt es keine signifikante Aktivität an Histamin-H1- oder α2-Rezeptoren, wodurch die Wahrscheinlichkeit von Off-Target-Effekten verringert wird .

Wirkmechanismus

Target of Action

Immepip dihydrobromide is a potent histamine H3 receptor agonist . It also binds to H4 receptors . These receptors are primarily found in the central nervous system and are involved in a variety of biological functions, including neurotransmission, regulation of sleep-wake cycles, and cognitive processes .

Mode of Action

Immepip dihydrobromide interacts with its targets, the H3 and H4 histamine receptors, by binding to these receptors and activating them . This activation can lead to various changes in the cell, such as alterations in the release of neurotransmitters .

Biochemical Pathways

The activation of H3 and H4 histamine receptors by Immepip dihydrobromide can affect various biochemical pathways. For instance, it can influence the release of neurotransmitters, which are crucial for communication between nerve cells . .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The activation of H3 and H4 histamine receptors by Immepip dihydrobromide can lead to various molecular and cellular effects. For example, it can modulate the release of neurotransmitters, thereby influencing neuronal communication . The exact effects can vary depending on the specific context and environment in which the compound is acting.

Biochemische Analyse

Biochemical Properties

Immepip dihydrobromide plays a crucial role in biochemical reactions by acting as an agonist for histamine H3 and H4 receptors. It is equipotent to ®-α-methylhistamine and is effective in modulating histamine-mediated responses. Immepip dihydrobromide interacts with histamine receptors, particularly H3 and H4, without eliciting side activities at H1, α2, and 5-HT3 receptors . This selective interaction makes it a valuable tool for studying histamine receptor functions and their associated signaling pathways.

Cellular Effects

Immepip dihydrobromide has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, chronic administration of immepip dihydrobromide has been shown to decrease l-Dopa-induced dyskinesias in 6-hydroxydopamine-lesioned rats by reducing GABA and glutamate content in striatal dialysates . This indicates its potential role in regulating neurotransmitter release and neuronal activity.

Molecular Mechanism

The molecular mechanism of immepip dihydrobromide involves its binding to histamine H3 and H4 receptors. As an agonist, it activates these receptors, leading to downstream signaling events that modulate various physiological responses. Immepip dihydrobromide’s selective activation of H3 and H4 receptors results in the inhibition of adenylate cyclase activity, reducing cyclic AMP levels and subsequently affecting neurotransmitter release . This mechanism is crucial for understanding its role in modulating histamine-mediated responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of immepip dihydrobromide can change over time. Chronic administration of the compound has been shown to produce long-term effects on cellular function, such as reducing l-Dopa-induced dyskinesias in animal models . The stability and degradation of immepip dihydrobromide in laboratory conditions are essential factors to consider, as they can influence the consistency and reproducibility of experimental results.

Dosage Effects in Animal Models

The effects of immepip dihydrobromide vary with different dosages in animal models. Studies have shown that higher doses of the compound can significantly reduce anxiety-like behaviors and dyskinesias in various animal models . It is crucial to monitor for any toxic or adverse effects at high doses to ensure the safety and efficacy of the compound in experimental settings.

Metabolic Pathways

Immepip dihydrobromide is involved in metabolic pathways that include its interaction with histamine receptors. The compound’s metabolism and its effects on metabolic flux or metabolite levels are essential for understanding its pharmacokinetics and pharmacodynamics

Transport and Distribution

The transport and distribution of immepip dihydrobromide within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these interactions is vital for optimizing its use in research and therapeutic applications.

Subcellular Localization

Immepip dihydrobromide’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its effects on histamine receptors . Post-translational modifications and targeting signals are essential for its proper localization and function, influencing its overall efficacy in modulating histamine-mediated responses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Immepip dihydrobromide typically involves the reaction of 4-(1H-imidazol-4-ylmethyl)piperidine with hydrobromic acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods: In an industrial setting, the production of Immepip dihydrobromide follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the compound’s purity, typically achieving a purity level of ≥97% as determined by high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Immepipdihydrogenbromid unterliegt aufgrund des Vorhandenseins der Imidazol- und Piperidinringe hauptsächlich Substitutionsreaktionen. Diese Reaktionen können von verschiedenen Reagenzien und Bedingungen beeinflusst werden.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Beinhalten oft Nukleophile wie Halogenide oder Hydroxide.

Oxidations- und Reduktionsreaktionen: Weniger häufig, können jedoch unter bestimmten Bedingungen mit geeigneten Oxidations- oder Reduktionsmitteln auftreten.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen Derivate mit verschiedenen funktionellen Gruppen ergeben, die an den Imidazol- oder Piperidinringen gebunden sind .

Vergleich Mit ähnlichen Verbindungen

- Imetit dihydrobromide

- Imidafenacin hydrochloride

- BAZ2-ICR

Comparison: Immepip dihydrobromide is unique in its high selectivity for histamine H3 and H4 receptors, making it a valuable tool in research. Unlike some similar compounds, it does not exhibit significant activity at histamine H1 or α2 receptors, reducing the likelihood of off-target effects .

Eigenschaften

IUPAC Name |

4-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h6-8,10H,1-5H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNJPNRDGXJQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CN=CN2.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164391-47-3 | |

| Record name | Immepip dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)